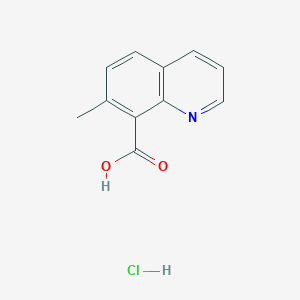

7-Methylquinoline-8-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Quinoline and its analogs can be synthesized using traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known for the construction of the principal quinoline scaffold .Applications De Recherche Scientifique

Drug Discovery and Development

7-Methylquinoline-8-carboxylic acid hydrochloride serves as a versatile scaffold in drug discovery. Its quinoline core is a common motif in medicinal chemistry, often used for synthesizing compounds with potential therapeutic effects. For instance, quinoline derivatives have been explored for their antiplasmodial activity, which is crucial in the development of new antimalarial drugs .

Organic Synthesis

This compound is also valuable in synthetic organic chemistry. It can be used as a starting material or intermediate in the synthesis of more complex quinoline derivatives. These derivatives are synthesized through various methods, including transition metal-catalyzed reactions and green chemistry protocols, to create compounds with desired biological and pharmaceutical properties .

Biological Activity Modulation

Quinoline derivatives, including those derived from 7-Methylquinoline-8-carboxylic acid hydrochloride, are known to modulate biological activity. They can be functionalized to interact with specific biological targets, leading to a range of pharmacological activities, such as antitumor, antibacterial, and anti-inflammatory effects .

Environmental Chemistry

In environmental chemistry, quinoline compounds are used to study degradation processes and pollution remediation. Their structural analogs can be designed to act as sensors or to facilitate the breakdown of pollutants, contributing to environmental protection and sustainability .

Material Science

The quinoline structure of 7-Methylquinoline-8-carboxylic acid hydrochloride can be incorporated into materials to impart specific properties. For example, it can be used in the design of organic semiconductors, photovoltaic materials, or as a ligand in metal-organic frameworks (MOFs) for gas storage and separation .

Analytical Chemistry

In analytical chemistry, quinoline derivatives are employed as fluorescent probes or pH indicators due to their optical properties. They can be used in various assays and diagnostic tools to detect or measure the presence of other substances .

Agricultural Chemistry

Quinoline compounds have applications in agricultural chemistry as well. They can be formulated into pesticides or herbicides, providing protection against various pests and weeds. The structural modification of quinoline derivatives allows for the development of new agrochemicals with improved efficacy and safety profiles .

Nanotechnology

Lastly, 7-Methylquinoline-8-carboxylic acid hydrochloride can be utilized in nanotechnology. Its derivatives can be used to synthesize nanoparticles with potential applications in drug delivery, imaging, and as catalysts in chemical reactions .

Mécanisme D'action

Target of Action

Quinoline compounds, in general, have been found to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interactions and resulting changes would depend on the nature of the target and the specific structural features of the quinoline derivative.

Biochemical Pathways

Quinoline derivatives can influence a wide range of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathways affected.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Methylquinoline-8-carboxylic acid hydrochloride . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.

Propriétés

IUPAC Name |

7-methylquinoline-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c1-7-4-5-8-3-2-6-12-10(8)9(7)11(13)14;/h2-6H,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBJVKYGOGSJNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylquinoline-8-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2925316.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2925320.png)

![5-benzyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2925321.png)

![3-[(3-Methylphenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2925326.png)

![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2925334.png)